BI 409306 is a potent and selective inhibitor of PDE9A, an enzyme found in areas of the brain associated with cognition. [, , , , , ] It is being investigated for its potential to improve cognitive function in conditions such as schizophrenia and Alzheimer's disease. [, , , , , , ] BI 409306 is orally administered and has been studied in various formulations, including tablets and oral solutions. []
BI 409306 works by inhibiting PDE9A, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). [, ] cGMP is a secondary messenger involved in various cellular processes, including synaptic plasticity, which is crucial for learning and memory. [] By inhibiting PDE9A, BI 409306 increases cGMP levels in the brain, potentially enhancing synaptic plasticity and improving cognitive function. [, ]
Studies in rodents have shown that BI 409306 increases cGMP levels in the prefrontal cortex, cerebrospinal fluid, and striatum. [] It also enhances long-term potentiation (LTP), a cellular model of learning and memory, in the hippocampus. [] Furthermore, BI 409306 has demonstrated improvements in working memory and long-term memory in rodent models. []
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: